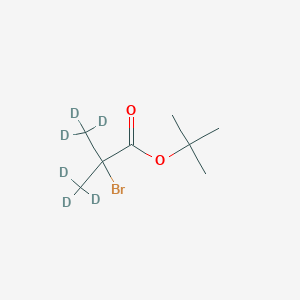

tert-Butyl 2-Bromo-2-methylpropanoate-D6

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation

Deuterium labeling is a cornerstone of mechanistic chemistry, primarily due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage. By selectively replacing hydrogen atoms with deuterium at specific positions in a molecule and measuring the reaction rates, researchers can deduce whether a particular C-H bond is broken in the rate-determining step of a reaction. This information is crucial for mapping out reaction pathways and validating proposed mechanisms.

Overview of Deuterated Halogenated Esters in Synthetic Methodologies

Deuterated halogenated esters are a valuable class of compounds in synthetic chemistry, serving as versatile building blocks and probes. The ester and halide functionalities offer multiple reaction sites for further chemical transformations. A notable application of non-deuterated halogenated esters, such as tert-butyl α-bromoisobutyrate, is as initiators in Atom Transfer Radical Polymerization (ATRP). chemicalbook.comcmu.edu ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. researchgate.netnih.gov The use of deuterated initiators in such polymerizations can help in mechanistic studies of the polymerization process itself, for instance, by tracking the fate of the initiator fragment.

Specific Research Context of tert-Butyl 2-Bromo-2-methylpropanoate-D6

The specific research application of this compound lies in its role as a crucial intermediate in the synthesis of isotopically labeled pharmaceuticals. A prime example is its use in the preparation of Aztreonam-d6, a deuterated version of the antibiotic Aztreonam. In this context, the deuterated methyl groups of this compound are incorporated into the final drug molecule. The resulting deuterated drug can be used as an internal standard in pharmacokinetic studies or to investigate the drug's metabolism, leveraging the distinct mass of deuterium for analytical detection.

Data Tables

Chemical and Physical Properties

| Property | tert-Butyl 2-Bromo-2-methylpropanoate | This compound |

| CAS Number | 23877-12-5 chemicalbook.comlgcstandards.com | 1809889-91-5 lgcstandards.com |

| Molecular Formula | C₈H₁₅BrO₂ nih.gov | C₈H₉D₆BrO₂ |

| Molecular Weight | 223.11 g/mol nih.govsigmaaldrich.com | 229.15 g/mol |

| Density | 1.196 g/mL at 20 °C chemicalbook.comsigmaaldrich.com | Not experimentally determined, but expected to be very similar to the non-deuterated compound. |

| Boiling Point | 35-37 °C at 1 mmHg chemicalbook.com | Not experimentally determined, but expected to be very similar to the non-deuterated compound. |

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

tert-butyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3/i4D3,5D3 |

InChI Key |

IGVNJALYNQVQIT-RKAHMFOGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC(C)(C)C)(C([2H])([2H])[2H])Br |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Tert Butyl 2 Bromo 2 Methylpropanoate D6

Strategies for Deuterium (B1214612) Labeling in Chemical Synthesis

The introduction of deuterium into organic molecules can be achieved through a variety of methods, which are broadly categorized into direct hydrogen isotope exchange (HIE) on a late-stage intermediate or the use of pre-labeled starting materials, often referred to as deuterated building blocks. acs.orgresearchgate.net The choice of strategy depends on factors such as the desired labeling position, the stability of the substrate under exchange conditions, and the availability of deuterated precursors.

A robust and widely employed strategy for synthesizing complex deuterated molecules involves the use of deuterated building blocks. researchgate.netenamine.net This approach allows for the incorporation of deuterium atoms at specific, desired locations within the target molecule in a single step. researchgate.net The synthesis of these building blocks is a critical first step and can be accomplished through various means, such as metal-catalyzed hydrogen-deuterium exchange in the presence of deuterium oxide (D₂O) or the use of deuterated reagents to construct the basic carbon skeleton. europa.eunih.gov

For instance, perdeuterated saturated fatty acids, which are valuable precursors for complex lipids and surfactants, can be synthesized using D₂O as the deuterium source and a Platinum on carbon (Pt/C) catalyst under hydrothermal conditions. europa.eu Similarly, deuterated amine building blocks can be prepared through methods like acid-catalyzed exchange or by using deuterated alkylating agents. researchgate.net The advantage of this methodology is that it avoids exposing a complex, potentially sensitive molecule to the often harsh conditions required for direct H/D exchange, thereby preserving its structural integrity. The growing demand for deuterated compounds in drug discovery has led to the development of a sizable collection of such building blocks available for chemical synthesis. enamine.net

Isotopic exchange in alkyl halides, including alkyl bromides, provides insight into substitution and elimination reaction mechanisms. The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to a measurable kinetic isotope effect (KIE). chem-station.com This effect is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. pressbooks.pub

For bimolecular nucleophilic substitution (Sₙ2) reactions, β-deuterium isotope effects (where deuterium is placed on the carbon adjacent to the reacting center) have been studied. For the bromide exchange-racemization at 1-bromo-1-arylethanes, observed KIE values (kH/kD) ranged from 1.01 to 1.35. cdnsciencepub.com These small, secondary effects arise because the isotopically substituted atom is not directly involved in the bond-breaking or bond-forming process, but they can still provide information about the transition-state structure. cdnsciencepub.comnih.gov

In elimination reactions, such as the E2 reaction of alkyl halides, a primary KIE is observed when the abstracted proton is replaced by deuterium. This provides strong evidence for the proposed concerted mechanism where the C-H bond is broken in the single, rate-limiting step. pressbooks.pub The mechanisms for direct H/D exchange on an alkyl bromide itself are less common but can occur under specific conditions, such as through radical intermediates or via photolysis. aip.orgacs.org

Advanced Synthesis of tert-Butyl 2-Bromo-2-methylpropanoate-D6

The targeted synthesis of this compound, where the isotopic label is specifically located on the methyl groups of the 2-methylpropanoate (B1197409) backbone, predominantly relies on the building block approach to ensure regioselectivity and high isotopic enrichment.

While the target molecule is deuterated on the propanoate portion, methods for deuterating the tert-butyl group are also of scientific interest. Direct hydrogen-deuterium exchange on a tert-butyl group is challenging due to the lack of acidity of the C-H bonds. However, studies have shown that t-butanol can be per-deuterated (exchanging all nine C-H hydrogens) by heating it in mildly acidic deuterium oxide under pressure, yielding up to 85% deuteration. cdnsciencepub.com Another study demonstrated that H/D exchange occurs specifically in the ortho-tert-butyl groups of 2,6-di-tert-butylphenol (B90309) when reacted with methanol-d4 (B120146) in the presence of a base and zinc oxide. researchgate.net These methods highlight that under forcing conditions or with appropriate catalytic systems, even typically unreactive C-H bonds can undergo isotopic exchange.

The most efficient and regioselective synthesis of this compound involves the preparation of a deuterated precursor, followed by standard chemical transformations. A plausible synthetic route begins with a deuterated analog of isobutyric acid.

Preparation of Deuterated Precursor: The key starting material is 2-bromo-2-methylpropanoic acid-d6. This can be synthesized from isobutyric acid-d7 ((CD₃)₂CDCOOH) via alpha-bromination. Isobutyric acid itself can be deuterated using various methods, though a more common laboratory route might start from a simpler, commercially available deuterated building block.

Esterification: The final step is the esterification of the deuterated acid bromide. A known method for synthesizing the non-deuterated analog involves reacting 2-bromo-2-methylpropionic acid with isobutene in a suitable solvent like dichloromethane, using a cation exchange resin as a catalyst. chemicalbook.com This method is mild and efficient, making it suitable for the deuterated analog.

This pathway ensures that the deuterium labels are exclusively located on the two methyl groups of the propanoate structure, resulting in the desired product with high isotopic purity. lgcstandards.com

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. The optimization of reaction parameters is crucial at each step, particularly during the initial H/D exchange to create the deuterated building block. mdpi.com

Key parameters that influence the efficiency of deuteration reactions include:

Temperature: Higher temperatures can increase the rate of H/D exchange, but may also lead to side reactions or decomposition. For Pd/C-catalyzed H-D exchange reactions, increasing the temperature from 80 °C to 120 °C was found to significantly enhance the exchange yield for benzylic hydrogens. mdpi.com

Reaction Time: Sufficient time is needed for the exchange to reach completion. In the same study, 30 minutes at the optimal temperature was sufficient to achieve results comparable to a 1-hour reaction time. mdpi.com

Catalyst: The choice and loading of the catalyst are critical. Different catalysts exhibit different activities and selectivities for H/D exchange at various positions. acs.org

Deuterium Source: The purity and excess of the deuterium source (e.g., D₂O) can directly impact the final isotopic enrichment of the product. organic-chemistry.org

The isotopic purity of the final product and intermediates must be rigorously monitored. High-resolution mass spectrometry (ESI-HRMS) is a powerful analytical technique for this purpose, as it can distinguish between the different H/D isotopologs of a compound and provide a precise measurement of deuterium incorporation. nih.gov This rapid and sensitive method allows for in-situ monitoring of H/D exchange reactions, facilitating efficient optimization. nih.gov

Below is a table illustrating how reaction parameters can be optimized for a generic H/D exchange reaction, based on findings for the deuteration of phenylalanine. mdpi.com

| Entry | Temperature (°C) | Time (min) | Observations | H-D Exchange Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 60 | Highly selective for benzylic hydrogens, but low conversion. | Low |

| 2 | 100 | 60 | Increased conversion with good selectivity. | Moderate |

| 3 | 120 | 60 | Optimal temperature for complete exchange of benzylic hydrogens. | >95% |

| 4 | 120 | 30 | Shorter time provides same results as 60 min at optimal temperature. | >95% |

| 5 | 140 | 60 | Higher temperature did not improve yield, potential for side products. | >95% |

Scalability Considerations in Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds like this compound presents a unique set of challenges and considerations. While the fundamental chemistry remains the same, factors such as cost, efficiency, safety, and the conservation of isotopic purity become paramount. nih.gov

Key Scalability Challenges:

Cost of Deuterated Starting Materials: Deuterated precursors, such as 2-Bromo-2-methylpropanoic acid-d6, are significantly more expensive than their non-deuterated counterparts. Therefore, maximizing reaction yield and minimizing waste are critical for economic viability on a larger scale.

Isotopic Purity and Exchange: Maintaining high isotopic enrichment throughout the manufacturing process is crucial. The potential for H/D exchange with protic solvents or reagents must be carefully evaluated and minimized. This may necessitate the use of aprotic solvents and anhydrous conditions.

Process Optimization: Reaction conditions that are suitable for small-scale synthesis may not be optimal for large-scale production. Parameters such as reaction time, temperature, catalyst loading, and purification methods need to be re-evaluated and optimized to ensure efficiency and safety.

Specialized Equipment: Handling deuterated reagents and intermediates may require specialized equipment to prevent atmospheric moisture contamination and to contain any potentially hazardous materials.

Strategies for Scalable Synthesis:

To address these challenges, several strategies can be employed for the scalable synthesis of deuterated compounds:

Catalyst Selection and Recovery: The choice of catalyst is critical for a scalable process. For the esterification reaction, using a recyclable solid-supported catalyst, such as an ion-exchange resin, simplifies the purification process and reduces waste. chemicalbook.com Optimizing the catalyst loading and ensuring its stability and reusability are key considerations for cost-effective large-scale production.

Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring of the reaction can provide valuable insights into the reaction kinetics and help to ensure consistent product quality. This can lead to improved process control and optimization.

Downstream Processing: The purification of the final product on a large scale needs to be efficient and minimize product loss. Techniques such as fractional distillation under reduced pressure are commonly employed for the purification of esters. chemicalbook.com

The following table summarizes key considerations for scaling up the synthesis of this compound:

| Parameter | Laboratory Scale Consideration | Large Scale Consideration | Rationale for Scalability |

| Starting Material | High cost of deuterated precursor is a factor. | Cost is a major driver; high-yield reactions are essential. | Minimize waste of expensive deuterated starting materials. |

| Solvent | Choice is often based on solubility and reactivity. | Aprotic and easily recoverable solvents are preferred to prevent H/D exchange and reduce costs. | Maintain isotopic purity and improve process economics. |

| Catalyst | Homogeneous or heterogeneous catalysts may be used. | Recyclable heterogeneous catalysts are preferred. | Simplify purification, reduce waste, and lower catalyst cost. |

| Reaction Conditions | Batch processing is common. | Continuous flow processing offers significant advantages. | Improved control, safety, and efficiency. colab.wstn-sanso.co.jp |

| Purification | Chromatography or simple distillation. | Fractional distillation is more practical and cost-effective. | Efficiently separates the product from impurities on a large scale. chemicalbook.com |

By carefully considering these factors and implementing appropriate strategies, the synthesis of this compound can be successfully scaled up to meet the demands of the pharmaceutical industry.

Advanced Spectroscopic Characterization and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The introduction of deuterium (B1214612) atoms at specific positions in a molecule, as in tert-Butyl 2-Bromo-2-methylpropanoate-D6, provides significant benefits for spectral analysis.

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nuclei. In this compound, the six deuterium atoms are located on the two methyl groups attached to the quaternary carbon bearing the bromine atom. A ²H NMR spectrum of this compound would exhibit a single resonance, confirming the site-specific isotopic labeling. The chemical shift of this signal would be very similar to the proton chemical shift of the corresponding methyl groups in the non-deuterated analogue, typically appearing in the range of 1.8-2.0 ppm. The presence of a clean and distinct signal in the ²H NMR spectrum serves as direct evidence of successful deuteration at the intended positions.

Deuterium NMR is particularly useful for quantifying the degree of deuteration at specific sites. The integral of the deuterium signal can be compared to an internal standard to determine the isotopic purity of the compound. While ²H NMR is less sensitive than ¹H NMR, it provides unambiguous information about the location of the deuterium labels. nih.gov

The primary application of isotopic labeling with deuterium in ¹H NMR spectroscopy is the simplification of complex spectra. In the ¹H NMR spectrum of the non-deuterated tert-Butyl 2-Bromo-2-methylpropanoate, the two methyl groups adjacent to the bromine atom would produce a singlet integrating to six protons. In the D6 isotopologue, this signal would be absent, or significantly reduced to a small residual peak depending on the isotopic purity. This disappearance of a major signal simplifies the spectrum and can help in the unambiguous assignment of other proton signals in more complex molecules containing this moiety.

For instance, if this deuterated fragment were part of a larger molecule, the absence of the six-proton singlet would eliminate potential overlap with other signals, thereby facilitating the interpretation of the remaining resonances. This is a common strategy used in the structural elucidation of complex organic molecules. nih.gov

In ¹³C NMR spectroscopy, the carbons directly bonded to deuterium atoms experience a characteristic effect. The resonance of the deuterated methyl carbons (C(CD₃)₂) will be split into a multiplet due to coupling with deuterium (which has a nuclear spin I=1). This C-D coupling can be observed and provides further confirmation of the location of the isotopic label. Furthermore, the signals of these carbons may be broadened and have a lower intensity compared to their protonated counterparts due to the quadrupolar nature of the deuterium nucleus and longer relaxation times. This information can be used to assign the signals of the deuterated carbons in the ¹³C NMR spectrum.

A comparison of the expected ¹H and ¹³C NMR data for both the non-deuterated and deuterated compounds is presented in the table below.

| Compound | Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Integration/Note |

| tert-Butyl 2-Bromo-2-methylpropanoate | ¹H | ~1.5 | s | 9H (tert-butyl) |

| ¹H | ~1.9 | s | 6H (gem-dimethyl) | |

| ¹³C | ~28 | q | (C(C H₃)₃) | |

| ¹³C | ~35 | q | (C(C H₃)₂) | |

| ¹³C | ~55 | s | (C (CH₃)₂) | |

| ¹³C | ~82 | s | (C (CH₃)₃) | |

| ¹³C | ~170 | s | (C=O) | |

| This compound | ¹H | ~1.5 | s | 9H (tert-butyl) |

| ¹H | - | (Signal absent) | - | |

| ²H | ~1.9 | s | 6D | |

| ¹³C | ~28 | q | (C(C H₃)₃) | |

| ¹³C | ~35 (predicted) | m | (C(C D₃)₂) - Signal shows C-D coupling | |

| ¹³C | ~55 (predicted) | s | (C (CD₃)₂) | |

| ¹³C | ~82 | s | (C (CH₃)₃) | |

| ¹³C | ~170 | s | (C=O) |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. uea.ac.ukwikipedia.org By tracking the position of the deuterium atoms in the products of a reaction involving this compound, it is possible to infer the bonding changes that have occurred. For example, if this compound were used as an initiator in a radical polymerization, the fate of the deuterated fragment could be followed by analyzing the NMR spectra of the resulting polymer.

Changes in the chemical shift of the deuterium signal in the product compared to the starting material can provide information about the new chemical environment of the labeled fragment. Furthermore, the presence or absence of coupling between the deuterium atoms and nearby protons in the product molecule can reveal details about the connectivity of the atoms, and thus the reaction pathway. For instance, in a study of t-butyl-catalyzed deuterium exchange, NMR analysis was crucial in following the course of the exchange and proposing a detailed mechanism. nih.govuea.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is another analytical technique where isotopic labeling with deuterium provides significant advantages, particularly in determining isotopic purity and in reaction monitoring. researchgate.net

High-resolution mass spectrometry (HRMS) can distinguish between ions with very similar mass-to-charge ratios, making it an ideal tool for verifying the isotopic purity of labeled compounds. The molecular weight of this compound is approximately 6 mass units higher than its non-deuterated counterpart due to the six deuterium atoms.

In a high-resolution mass spectrum, the molecular ion peak for the D6 compound will be clearly separated from the molecular ion peak of any residual non-deuterated or partially deuterated species. By comparing the intensities of these peaks, the isotopic enrichment can be accurately calculated. The table below illustrates the expected exact masses for the different isotopologues.

| Isotopologue | Formula | Exact Mass (m/z) |

| Non-deuterated (D0) | C₈H₁₅BrO₂ | 222.0255 |

| D1 | C₈H₁₄DBrO₂ | 223.0318 |

| D2 | C₈H₁₃D₂BrO₂ | 224.0381 |

| D3 | C₈H₁₂D₃BrO₂ | 225.0443 |

| D4 | C₈H₁₁D₄BrO₂ | 226.0506 |

| D5 | C₈H₁₀D₅BrO₂ | 227.0569 |

| D6 | C₈H₉D₆BrO₂ | 228.0632 |

Note: Exact masses are calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ²H).

The relative abundances of these peaks in the mass spectrum provide a detailed distribution of the isotopic labeling, which is crucial for quantitative studies where the exact level of deuteration needs to be known.

The mass difference introduced by the deuterium labels makes this compound an excellent tracer for monitoring the progress of chemical reactions. researchgate.net By analyzing aliquots of a reaction mixture over time using mass spectrometry, the consumption of the deuterated starting material and the formation of deuterated products can be tracked.

This technique is particularly powerful for studying reaction kinetics and for identifying intermediates. The distinct isotopic signature of the deuterated fragments allows them to be easily distinguished from other non-labeled species in the reaction mixture. This approach has been widely used to study a variety of reaction mechanisms, as the fate of the labeled atoms can be followed from reactants through to products. researchgate.net For example, in a complex reaction mixture, the mass spectrometer can be set to selectively monitor the masses corresponding to the deuterated species, providing a clear picture of their transformation over time.

Quantitative Analysis using Deuterium-Labeled Internal Standards

The use of deuterium-labeled compounds as internal standards is a well-established practice in quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a deuterated standard like this compound is that its chemical and physical properties are nearly identical to its non-deuterated counterpart, the analyte. This ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus minimizing variations and improving the accuracy and precision of the quantification.

When a known amount of the deuterated internal standard is added to a sample containing the analyte, the ratio of the analyte's signal to the internal standard's signal is measured. Since the deuterated compound has a higher mass, its signal is easily distinguishable from the analyte's signal in the mass spectrum. Any loss of sample during preparation or injection will affect both the analyte and the internal standard equally, keeping their ratio constant. This allows for accurate determination of the analyte's concentration even with variations in sample handling.

Table 1: Illustrative Example of Quantitative Analysis using this compound as an Internal Standard

| Parameter | Value |

| Analyte | tert-Butyl 2-Bromo-2-methylpropanoate |

| Internal Standard | This compound |

| Analytical Technique | GC-MS |

| Concentration of Internal Standard Added | 10.0 µg/mL |

| Measured Analyte Peak Area | 150,000 |

| Measured Internal Standard Peak Area | 165,000 |

| Response Factor (RF) | 0.95 |

| Calculated Analyte Concentration | 9.55 µg/mL |

This table is for illustrative purposes and does not represent actual experimental data.

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved, such as in the synthesis of polymers.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of reactions involving tert-Butyl 2-Bromo-2-methylpropanoate, GC can be used to monitor the consumption of the starting material and the formation of volatile byproducts or the desired volatile products. The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

For the analysis of reaction mixtures containing tert-Butyl 2-Bromo-2-methylpropanoate and related volatile species, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. The retention time of each compound is a characteristic feature that allows for its identification, while the peak area is proportional to its concentration.

Table 2: Typical Gas Chromatography (GC) Parameters for the Analysis of Volatile Products

| Parameter | Value |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 amu |

These parameters are typical and may require optimization for specific applications.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

tert-Butyl 2-Bromo-2-methylpropanoate is a commonly used initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution of the polymers produced.

SEC separates molecules based on their hydrodynamic volume in solution. paint.org Larger polymer chains are excluded from the pores of the stationary phase and elute first, while smaller chains penetrate the pores to a greater extent and elute later. paint.org By calibrating the SEC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. This information is crucial for understanding the polymerization kinetics and for tailoring the polymer properties for specific applications.

Table 3: Typical Size Exclusion Chromatography (SEC) Parameters for Polymer Analysis

| Parameter | Value |

| Instrument | SEC system with Refractive Index (RI) detector |

| Columns | Series of two or three SEC columns with different pore sizes |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Calibration Standards | Polystyrene or Poly(methyl methacrylate) standards |

| Sample Concentration | 1-2 mg/mL |

These parameters are typical and may vary depending on the polymer being analyzed.

Computational Chemistry and Theoretical Modeling of Tert Butyl 2 Bromo 2 Methylpropanoate D6 Reactivity

Density Functional Theory (DFT) Studies on Reaction Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and reaction intermediates. For tert-Butyl 2-Bromo-2-methylpropanoate-D6, DFT studies would primarily focus on the key intermediate of its characteristic SN1 and E1 reactions: the tertiary carbocation.

The rate-determining step in the SN1 solvolysis of tertiary alkyl halides is the heterolytic cleavage of the carbon-bromine bond to form a planar tertiary carbocation and a bromide ion. libretexts.orgpressbooks.publibretexts.org DFT calculations on analogous systems, such as tert-butyl chloride, have shown that this initial ionization is a highly endothermic process and represents the major energy barrier for the reaction. libretexts.orgresearchgate.net The stability of the resulting carbocation is crucial for the feasibility of the reaction.

The tert-butyl 2-methylpropanoate (B1197409) cation is stabilized by hyperconjugation, where the electrons from the adjacent C-H (or C-D) and C-C sigma bonds overlap with the empty p-orbital of the carbocation. fiveable.mevedantu.com This delocalization of electron density helps to disperse the positive charge, thereby stabilizing the intermediate. fiveable.me DFT calculations can precisely model this phenomenon and quantify the stabilizing effect. For the deuterated compound, the fundamental principles of stabilization remain the same.

DFT can be used to calculate the geometries and energies of the reactant, the transition state for C-Br bond cleavage, and the resulting carbocation intermediate. These calculations provide critical data points on the potential energy surface of the reaction.

Table 1: Representative DFT-Calculated Properties for the SN1 Intermediate of a Model Tertiary Alkyl Halide *

| Property | Reactant (R-Br) | Transition State ([R---Br]‡) | Carbocation Intermediate (R+) |

| C-Br Bond Length (Å) | ~2.00 | ~2.50 - 2.80 | N/A |

| C-C Bond Lengths (Å) | ~1.54 | ~1.50 - 1.52 | ~1.47 - 1.50 |

| Geometry at α-Carbon | Tetrahedral | Distorted Tetrahedral | Trigonal Planar |

| Relative Energy (kcal/mol) | 0 | +15 to +20 | +5 to +10 (solvated) |

Note: Data are illustrative and based on typical values for tertiary alkyl halides like tert-butyl halides in polar solvents. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Reactive Species

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reactions in a solvent environment, which is crucial for understanding solvolysis reactions like those undergone by this compound. While DFT provides static pictures of energy minima and transition states, MD simulates the movement of atoms over time, providing insights into solvent effects and reaction dynamics.

MD simulations of the solvolysis process would typically involve placing the this compound molecule in a box of explicit solvent molecules (e.g., water or ethanol). The simulations can track the trajectory of each atom, revealing how solvent molecules arrange themselves around the substrate and how they participate in the reaction. nih.govnih.govresearchgate.net

Key insights from MD simulations would include:

Solvation Shell Structure: MD can reveal the structure of the solvent shell around the reactant. Polar solvent molecules are expected to orient themselves to stabilize the polar C-Br bond.

Intermediate Stabilization: Upon formation of the carbocation intermediate, MD simulations can show how solvent molecules rapidly reorient to solvate the positive charge and the departing bromide ion, a critical factor in stabilizing these species. nih.gov

Reaction Pathway Dynamics: By combining MD with quantum mechanics (QM/MM methods), the entire reaction trajectory can be simulated. This can confirm whether the reaction proceeds in a stepwise manner (C-Br cleavage followed by nucleophilic attack) and can reveal the role of specific solvent molecules in assisting bond breaking and bond formation. researchgate.net

For a bulky substrate like this compound, MD simulations can also provide information about conformational dynamics and the accessibility of the reactive center to nucleophiles.

Prediction of Deuterium (B1214612) Isotope Effects on Reaction Rates and Equilibria

The replacement of hydrogen with deuterium in the two methyl groups adjacent to the reactive center allows for the study of secondary kinetic isotope effects (KIEs). A secondary KIE arises when the isotopically substituted bond is not broken in the rate-determining step of the reaction. nih.gov For the SN1 reaction of this compound, the C-D bonds are not broken during the C-Br bond cleavage.

The observed effect is an α-secondary KIE. The magnitude of this effect is related to changes in the hybridization of the α-carbon.

In the reactant: The α-carbon is sp3 hybridized (tetrahedral).

In the transition state and carbocation intermediate: The α-carbon is sp2 hybridized (trigonal planar). libretexts.org

The vibrational frequencies of C-H and C-D bonds are sensitive to the hybridization state. Specifically, the out-of-plane bending vibrations of C-H(D) bonds attached to an sp2 carbon are "looser" (have lower force constants) than the corresponding bending vibrations at an sp3 carbon. Because the C-D bond has a lower zero-point energy (ZPE) than the C-H bond, the energy cost to go from the sp3 ground state to the sp2-like transition state is slightly less for the deuterated compound. However, the dominant factor in α-secondary KIEs for SN1 reactions is typically hyperconjugation.

In the transition state leading to the carbocation, there is significant development of positive charge on the central carbon, which is stabilized by hyperconjugation from the adjacent C-H and C-D bonds. C-H bonds are slightly better electron donors for hyperconjugation than C-D bonds because the C-H bond is weaker and has a higher ZPE. This stronger stabilization of the transition state for the non-deuterated compound leads to a faster reaction rate. Consequently, a small, normal KIE (kH/kD > 1) is predicted. Theoretical calculations can predict the magnitude of this KIE by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species.

Table 2: Predicted Kinetic Isotope Effects (KIE) for the SN1 Solvolysis of this compound

| Isotope Effect Type | Mechanism | Predicted kH/kD Value (per D) | Rationale |

| α-Secondary KIE | Change in hybridization from sp3 to sp2 at the α-carbon. | ~1.10 - 1.15 | Loosening of bending vibrations and changes in hyperconjugative stabilization in the transition state. |

Note: Values are typical for α-secondary KIEs in SN1 reactions of tertiary systems and represent a theoretical prediction.

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure provides fundamental information about the molecule's stability and reactivity. For this compound, the key features are the polarity of the C-Br bond and the nature of the carbocation intermediate.

The carbon-bromine bond is highly polarized due to the greater electronegativity of bromine compared to carbon. This polarization results in a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the bromine atom, making the α-carbon an electrophilic center susceptible to nucleophilic attack. researchgate.net

Upon heterolysis of the C-Br bond, the resulting tert-butyl 2-methylpropanoate cation exhibits distinct electronic characteristics. The central carbon atom is sp2 hybridized with a vacant p-orbital perpendicular to the plane of the three substituent groups. libretexts.orgfiveable.me The positive charge is formally localized on this carbon, but as mentioned, it is delocalized through hyperconjugation with the neighboring σ-bonds. vedantu.com

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and orbital interactions.

Table 3: Theoretical Electronic Properties of the tert-Butyl Cation Intermediate *

| Property | Value / Description |

| Hybridization of C+ | sp2 |

| Geometry | Trigonal Planar |

| Key Orbital Interaction | Hyperconjugation: Overlap of C-H/C-C σ orbitals with the empty p-orbital of C+. vedantu.com |

| Calculated Charge on C+ (NBO) | Significantly less than +1 due to charge delocalization. |

| Bond Order of C-C bonds adjacent to C+ | Slightly greater than 1, indicating some double bond character due to hyperconjugation. |

Note: These properties describe the core tert-butyl cation structure, which is the reactive center of the intermediate formed from this compound.

Broader Impact and Future Research Directions

Development of Novel Synthetic Routes Utilizing Deuterated Compounds

The increasing demand for isotopically labeled compounds, particularly in the pharmaceutical and materials science sectors, has catalyzed the development of more efficient and selective synthetic methodologies. researchgate.netdatahorizzonresearch.comresearchgate.net The synthesis of versatile deuterated building blocks is crucial as it facilitates the construction of complex molecules for biological studies and drug discovery. grantome.com Compounds like tert-Butyl 2-Bromo-2-methylpropanoate-D6 serve as intermediates in the synthesis of more complex isotopically labeled molecules. chemicalbook.com

Historically, methods for deuterium (B1214612) incorporation involved multi-step syntheses from commercially available deuterated precursors or direct hydrogen isotope exchange (HIE) reactions, which often required harsh conditions and offered limited control over regioselectivity. researchgate.netsci-hub.se Recent advancements, however, are shifting towards more sustainable and precise strategies.

Key modern synthetic strategies include:

Late-Stage Functionalization: Hydrogen isotope exchange (HIE) is considered a highly efficient tactic for introducing deuterium at a late stage of a synthesis, minimizing the need for lengthy de novo preparations. acs.orgresearchgate.net This approach is particularly valuable in medicinal chemistry for creating libraries of deuterated compounds. researchgate.net

Catalytic Methods: A wide range of metal catalysts have been developed to facilitate selective deuteration. researchgate.net Concurrently, metal-free platforms, such as those using chiral thiols under visible-light irradiation, are emerging for asymmetric deuteration. researchgate.net

Flow Chemistry: Continuous flow chemistry is proving to be a pivotal technology for the synthesis of deuterated compounds. scilit.com Flow methods can enhance reaction efficiency, improve production throughput, and reduce the cost associated with deuterated reagents like heavy water (D₂O). tn-sanso.co.jp This technology allows for processes to be carried out in a single, continuous step, significantly reducing process time. tn-sanso.co.jp

Sustainable Approaches: Green chemistry principles are being applied to deuteration reactions. For instance, using an Aluminum-D₂O system, sometimes enhanced with ultrasonic or microwave irradiation, provides an environmentally benign and safe source of deuterium for H-D exchange reactions. researchgate.net

The development of these novel routes is expanding the accessibility of complex deuterated molecules, which are essential tools for biomedical researchers. grantome.com

Expanding the Scope of Deuterium Labeling in Material Science

The unique properties imparted by deuterium are being increasingly exploited in material science to enhance the performance and durability of various materials. acs.org The substitution of hydrogen with deuterium can significantly alter physical and chemical properties due to the mass difference, leading to changes in vibrational frequencies and bond strengths. resolvemass.ca

One of the most significant applications is in the field of polymers . Deuterated polymers are invaluable for several reasons:

Neutron Scattering: The distinct neutron scattering lengths of protium (B1232500) (¹H) and deuterium (²H) provide a powerful contrast for neutron scattering techniques. sci-hub.seacs.orgresearchgate.net This allows researchers to investigate polymeric structures and dynamics in ways that are inaccessible with other methods. acs.orgresearchgate.net For example, small-angle neutron scattering (SANS) using deuterated solvents can reveal the behavior of polymer chains in solution. ansto.gov.au

Enhanced Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength leads to greater resistance to thermal and oxidative degradation, extending the functional lifespan of polymeric materials, which is particularly useful in high-performance applications. resolvemass.caansto.gov.au

Another key area is optoelectronics , particularly in Organic Light Emitting Diodes (OLEDs).

The application of deuterated compounds also extends to fiber optics, where deuterium incorporation reduces the rate of chemical reactions that cause the deterioration of light transmission, and to semiconductors, where it can improve lifecycle by preventing chemical erosion of circuitry. isowater.com As research progresses, deuterated materials are expected to play a crucial role in advancing sustainable development, such as by studying degradation pathways in biodegradable materials. resolvemass.ca

| Field | Application | Benefit of Deuteration | Reference |

|---|---|---|---|

| Polymer Science | Neutron Scattering Studies | Provides contrast to study polymer structure and dynamics. | sci-hub.seacs.orgresearchgate.net |

| Polymer Science | Material Durability | Increases thermal and oxidative stability. | resolvemass.caansto.gov.au |

| OLEDs | Device Lifetime | Extends the operational life of light-emitting components. | acs.orgisotope.com |

| Fiber Optics | Signal Integrity | Reduces chemical deterioration, extending cable life. | isowater.com |

| Semiconductors | Chip Longevity | Prevents erosion of microchip circuitry. | isowater.com |

Advanced Mechanistic Insights through Isotopic Probes

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and biological reactions. wikipedia.orglibretexts.org The KIE describes the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, a greater amount of energy is needed to break it, which often results in a slower reaction rate. wikipedia.orglibretexts.org

Primary KIE: This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide critical information about the transition state of the reaction. acs.org

Secondary KIE: This occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation. wikipedia.orglibretexts.org Though smaller than primary KIEs, secondary effects offer valuable insights into changes in hybridization or hyperconjugation at the transition state. libretexts.orgutdallas.edu

By measuring the KIE, researchers can determine whether a C-H bond is broken in the rate-limiting step, probe the nature of transition states, and distinguish between different reaction pathways (e.g., concerted vs. stepwise mechanisms). chem-station.comresearchgate.netnih.gov For example, deuterium isotope effects have been instrumental in studying the mechanisms of enzymes like cytochrome P450, which is crucial in drug metabolism. researchgate.net This understanding is not only fundamental to chemistry but also has practical applications, such as in drug development, where deuteration can be used to protect metabolically vulnerable sites in a drug molecule, thereby improving its pharmacokinetic profile. wikipedia.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental techniques has become indispensable for advancing research on deuterated compounds. mdpi.com Density Functional Theory (DFT) has emerged as a particularly powerful computational tool for predicting the properties of molecules, including those containing deuterium. mdpi.comruc.dk

DFT calculations can be used to:

Predict NMR Spectra: By calculating nuclear shielding, DFT can predict NMR chemical shifts. srce.hrnih.gov This is invaluable for assigning complex spectra, determining the structure of new compounds, and even revising previously proposed structures. mdpi.comruc.dk

Investigate Hydrogen Bonding and Tautomerism: DFT calculations can model the structures and energies of different tautomers and predict deuterium isotope effects on chemical shifts, providing deep insights into complex intramolecular interactions. mdpi.commdpi.comsrce.hr

Elucidate Reaction Mechanisms: Computational methods can model reaction pathways and transition states, complementing experimental KIE studies to build a comprehensive picture of a reaction mechanism.

The integration of DFT calculations with experimental NMR spectroscopy is a prime example of this synergy. mdpi.com While NMR provides empirical data, DFT can provide structural and energetic information for species that may not be isolable, such as transient intermediates or different tautomeric forms. mdpi.com This combined approach allows for a more robust and detailed analysis than either method could achieve alone, enabling researchers to disentangle complex structural and mechanistic problems. mdpi.com

| Methodology | Application in Deuterated Compound Research | Key Insights Gained | Reference |

|---|---|---|---|

| DFT Calculations | Prediction of NMR chemical shifts and isotope effects. | Aids in structural elucidation and assignment of complex spectra. | mdpi.comnih.gov |

| Experimental NMR | Measurement of chemical shifts and deuterium isotope effects. | Provides empirical data on molecular structure and hydrogen bonding. | srce.hr |

| Combined DFT and NMR | Analysis of tautomeric equilibria and complex H-bond networks. | Enables study of non-isolable species and provides robust structural validation. | mdpi.com |

| Kinetic Isotope Effect (KIE) Studies | Experimental measurement of reaction rate changes upon deuteration. | Elucidates reaction mechanisms and transition state structures. | wikipedia.orgresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 2-bromo-2-methylpropanoate-D6, and how do reaction conditions influence yield?

The synthesis of tert-Butyl 2-bromo-2-methylpropanoate (non-deuterated analog) typically involves esterification of 2-bromo-2-methylpropionic acid with tert-butanol under acidic catalysis. For example, a method using trifluoromethanesulfonic acid in dichloromethane at 41°C for 5 hours achieves 99% purity after reflux and pH adjustment with triethylamine . For deuterated analogs (D6), isotopic labeling likely occurs during precursor synthesis (e.g., using deuterated tert-butanol or brominated intermediates). Key variables include reaction time, temperature, and catalyst selection. Researchers should validate isotopic incorporation via mass spectrometry or NMR.

Q. Which analytical techniques are critical for characterizing tert-Butyl 2-bromo-2-methylpropanoate-D6?

- NMR Spectroscopy : H and C NMR confirm structural integrity, while H NMR quantifies deuterium incorporation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic purity.

- Chromatography : HPLC or GC-MS monitors purity (>95% as per industry standards) and resolves non-deuterated impurities .

- FT-IR : Validates functional groups (e.g., ester C=O stretch at ~1740 cm).

Q. How is this compound used in protecting-group strategies?

The tert-butyl group is a common protecting group for carboxylic acids due to its stability under basic conditions and ease of cleavage under mild acidic conditions (e.g., trifluoroacetic acid). In deuterated form, it retains these properties while enabling isotopic tracing in reaction mechanisms .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying isotopic effects in deuterated tert-butyl esters?

Deuterium labeling (D6) can alter reaction kinetics due to the kinetic isotope effect (KIE), particularly in reactions involving hydrogen transfer (e.g., ester hydrolysis or radical bromination). For example, deuterated esters may exhibit slower hydrolysis rates, providing insights into transition-state stabilization . Researchers should compare rate constants () using kinetic studies under controlled pH and temperature.

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in nucleophilic substitutions?

The tert-butyl group’s steric hindrance can direct nucleophilic attack to less hindered positions. In brominated esters like tert-Butyl 2-bromo-2-methylpropanoate-D6, this may favor S2 mechanisms at the primary carbon over tertiary sites. Computational modeling (DFT) and isotopic labeling can map reaction pathways .

Q. What are the stability challenges of tert-Butyl 2-bromo-2-methylpropanoate-D6 under varying storage conditions?

Q. How do conflicting data on optimal catalysts for esterification impact protocol design?

Contradictions arise in catalyst choice (e.g., trifluoromethanesulfonic acid vs. ion-exchange resins). For example, triflic acid achieves high yields but requires rigorous neutralization, whereas resin catalysts simplify purification but may lower efficiency. Researchers should conduct side-by-side trials with kinetic profiling .

Methodological Guidance

Designing a multi-step synthesis using tert-Butyl 2-bromo-2-methylpropanoate-D6 as a precursor

- Step 1 : Synthesize deuterated tert-butanol via catalytic deuteration of acetone-D6 followed by Grignard reaction.

- Step 2 : Esterify with 2-bromo-2-methylpropionic acid using triflic acid (2 mol%) in CHCl.

- Step 3 : Purify via vacuum distillation (80°C, 10 mmHg) and validate isotopic purity .

Resolving discrepancies in bromination efficiency across literature reports

Conflicting data may stem from solvent polarity (e.g., dichloromethane vs. DMF) or brominating agents (e.g., NBS vs. Br). Use DOE (Design of Experiments) to test variables systematically, and employ H NMR to quantify unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.